α1A-Adrenoceptor Binding Affinity: Tamsulosin vs. Silodosin, Terazosin, Alfuzosin, and Doxazosin
Tamsulosin exhibits substantially higher binding affinity for the human α1A-adrenoceptor compared to other clinically used α1-blockers. In a head-to-head competitive binding study using recombinant human α1-adrenoceptor subtypes, tamsulosin's affinity for α1A-adrenoceptors (pKi = 10.38) was 5-fold higher than silodosin, 120-fold higher than terazosin, 280-fold higher than alfuzosin, and over 400-fold higher than doxazosin [1]. Within its own subtype profile, tamsulosin demonstrates 11-fold higher affinity for α1A than α1B (pKi 9.33) and 3.4-fold higher than α1D (pKi 9.85) [1].
| Evidence Dimension | α1A-adrenoceptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.38 |
| Comparator Or Baseline | Silodosin (pKi = 9.68), terazosin (pKi = 8.3), alfuzosin (pKi = 7.9), doxazosin (pKi ≈ 7.8) |
| Quantified Difference | 5-fold (vs. silodosin); 120-fold (vs. terazosin); 280-fold (vs. alfuzosin); >400-fold (vs. doxazosin) |
| Conditions | Competitive inhibition of [³H]prazosin binding to human recombinant α1A-, α1B-, and α1D-adrenoceptors expressed in cell lines |
Why This Matters
The quantitative α1A selectivity profile directly informs target engagement expectations in prostate and bladder neck smooth muscle, distinguishing tamsulosin's binding potency from structurally related alternatives.
- [1] Sato S, Oka M, Sekiguchi Y, et al. Tamsulosin potently and selectively antagonizes human recombinant α1A/1D-adrenoceptors: slow dissociation from the α1A-adrenoceptor may account for selectivity for α1A-adrenoceptor over α1B-adrenoceptor subtype. Biol Pharm Bull. 2012;35(1):72-77. doi:10.1248/bpb.35.72 View Source
